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Introduction

Following solid-phase synthesis, oligonucleotides are not yet biologically active. They remain

covalently attached to the solid support and are adorned with various protecting groups on the

nucleobases and the phosphate backbone.[1] The process of cleavage and deprotection is

therefore a critical final step to release the oligonucleotide from the support and remove these

protecting groups, yielding a functional single-stranded nucleic acid ready for purification and

downstream applications.[1][2] This application note provides detailed protocols and guidelines

for the efficient cleavage and deprotection of synthesized oligonucleotides.

The overall workflow involves three primary stages:

Cleavage: The release of the full-length oligonucleotide from the solid support.[1][3]

Deprotection: The removal of protecting groups from the phosphate backbone (typically

cyanoethyl groups) and the exocyclic amines of the nucleobases (A, C, and G).[1][3][4]

Purification: The removal of synthesis by-products, truncated sequences, and remaining

protecting groups to isolate the desired full-length oligonucleotide.[1]

The choice of a specific deprotection strategy is dictated by the chemical nature of the

oligonucleotide, including the presence of sensitive modifications or labels that may not
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withstand standard, harsh deprotection conditions.[1][3]

Experimental Workflow
The general workflow for oligonucleotide cleavage, deprotection, and purification is illustrated

below. The process begins with the synthesized oligonucleotide still attached to the solid

support and culminates in a purified, biologically active product.
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Caption: Workflow for oligonucleotide cleavage, deprotection, and purification.
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Comparative Summary of Deprotection Protocols
The selection of the deprotection protocol is crucial and depends on the base-protecting groups

used during synthesis and the presence of any sensitive modifications. The following table

summarizes common deprotection methods.
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Protocol
Category

Reagent(s)
Typical
Conditions

Suitable For
Key
Consideration
s

Standard

Concentrated

Ammonium

Hydroxide

(NH₄OH)

8-17 hours at

55°C or several

days at room

temperature.[2]

[4]

Oligonucleotides

with standard

protecting groups

(Bz-dA, Bz-dC,

iBu-dG).[5]

Most traditional

method. Ensure

fresh NH₄OH is

used.[6] Not

suitable for

sensitive labels

or modifications.

[1]

UltraFAST

Ammonium

Hydroxide / 40%

Methylamine

(AMA) (1:1 v/v)

5-10 minutes at

65°C.[5][6]

Oligonucleotides

synthesized with

Ac-dC to avoid

base

modification.

Compatible with

many

modifications.[5]

[6]

Significantly

reduces

deprotection

time. Requires

careful handling

due to the

volatility of

methylamine.

Mild

tert-Butylamine /

Methanol / Water

(1:1:2 v/v)

Overnight at

55°C.[3]

Oligonucleotides

with sensitive

modifications

such as certain

dyes (e.g.,

TAMRA).[3][5]

A good

alternative when

AMA is not

suitable for the

incorporated

modifications.

UltraMILD

0.05 M

Potassium

Carbonate

(K₂CO₃) in

Methanol

2-4 hours at

room

temperature.[1]

[6]

For extremely

sensitive

oligonucleotides

synthesized with

UltraMILD

monomers (Pac-

dA, iPr-Pac-dG,

Ac-dC).[1][6]

The gentlest

conditions

available,

preserving the

integrity of very

labile tags and

modifiers.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://patents.google.com/patent/US5518651A/en
https://atdbio.com/nucleic-acids-book/Solid-phase-oligonucleotide-synthesis
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://www.glenresearch.com/reports/gr20-24
https://blog.biosearchtech.com/oligonucleotide-synthesis-basics-key-takeaways-for-post-synthesis-processing
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://www.glenresearch.com/reports/gr20-24
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://www.glenresearch.com/reports/gr20-24
https://www.glenresearch.com/media/productattach/import/application_guides/Deprotection_Guide_20200110.pdf
https://www.glenresearch.com/media/productattach/import/application_guides/Deprotection_Guide_20200110.pdf
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://blog.biosearchtech.com/oligonucleotide-synthesis-basics-key-takeaways-for-post-synthesis-processing
https://www.glenresearch.com/reports/gr20-24
https://blog.biosearchtech.com/oligonucleotide-synthesis-basics-key-takeaways-for-post-synthesis-processing
https://www.glenresearch.com/reports/gr20-24
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ammonia-Free

0.5 M Lithium

Hydroxide (LiOH)

and 3.5 M

Triethylamine in

Methanol

60 minutes at

75°C.[7]

Standard and

labile protecting

groups,

especially for

short

oligonucleotides

not requiring

further

purification.[7]

Avoids the need

for evaporation

and desalting

steps to remove

ammonia-related

by-products.[7]

Experimental Protocols
Protocol 1: Standard Deprotection using Ammonium
Hydroxide
This protocol is suitable for standard DNA oligonucleotides without sensitive modifications.

Materials:

Synthesized oligonucleotide on solid support (e.g., CPG in a synthesis column).

Concentrated ammonium hydroxide (28-30% NH₃ basis).

2 mL screw-cap tubes with O-rings.

Heating block or oven set to 55°C.

Syringes.

Methodology:

Remove the synthesis column from the synthesizer.

Using two syringes, push air back and forth through the column to dry the solid support.

Carefully transfer the solid support from the column into a 2 mL screw-cap tube.
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Add 1-2 mL of concentrated ammonium hydroxide to the tube, ensuring the support is fully

submerged.

Seal the tube tightly. For extra security against leakage and evaporation, wrap the cap with

paraffin film.

Place the tube in a heating block or oven set to 55°C for at least 8 hours (or overnight).

After incubation, allow the tube to cool completely to room temperature before opening to

prevent the ammonia from boiling over.

Carefully open the tube in a fume hood.

Filter the solution to separate the deprotected oligonucleotide from the solid support. This

can be done by drawing the supernatant into a syringe and passing it through a syringe filter

or by carefully decanting the liquid.

The resulting solution contains the crude oligonucleotide, which can then be dried down in a

vacuum concentrator (e.g., SpeedVac) before purification.

Protocol 2: UltraFAST Deprotection using AMA
This protocol provides a rapid method for deprotection and is compatible with a wide range of

modified oligonucleotides, provided Ac-dC was used during synthesis.

Materials:

Synthesized oligonucleotide on solid support.

AMA solution (1:1 mixture of concentrated Ammonium Hydroxide and 40% aqueous

Methylamine).

2 mL screw-cap tubes with O-rings.

Heating block set to 65°C.

Methodology:
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Transfer the solid support to a 2 mL screw-cap tube as described in Protocol 1.

Add 1-2 mL of the pre-mixed AMA solution to the tube.

Seal the tube tightly.

Place the tube in a heating block at 65°C for 10 minutes.[5]

After heating, immediately cool the tube on ice or in a -20°C freezer for 5 minutes.[7] This

step is critical to reduce the internal pressure before opening.

In a fume hood, carefully open the cooled tube.

Separate the liquid containing the oligonucleotide from the solid support as described

previously.

Dry the crude oligonucleotide solution in a vacuum concentrator.

Post-Deprotection Purification
After cleavage and deprotection, the crude oligonucleotide solution contains the full-length

product as well as impurities such as truncated sequences and by-products from the

deprotection reactions (e.g., benzamide).[8] Purification is necessary to isolate the desired

product.
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Purification
Method

Principle Advantages Disadvantages
Best Suited
For

Desalting

Size exclusion

chromatography

to remove small

molecules (salts,

protecting group

by-products).[1]

Fast and simple.

Does not remove

truncated

oligonucleotide

sequences.

Short

oligonucleotides

(<36 bases) for

non-critical

applications like

PCR or

sequencing

primers.[1]

Reverse-Phase

HPLC (RP-

HPLC)

Separation

based on

hydrophobicity.

The 5'-DMT

group, if left on,

provides a strong

hydrophobic

handle for

purification.[5]

High purity and

resolution.

Excellent for

separating DMT-

on from DMT-off

(failed)

sequences.

Requires

specialized

equipment. Yield

can be lower

than other

methods.

DMT-on

purification of

oligonucleotides

of varying

lengths;

purification of

hydrophobically

modified oligos.

[9]

Anion-Exchange

HPLC (AX-

HPLC)

Separation

based on the

charge of the

phosphate

backbone.

Longer

oligonucleotides

have a greater

charge and elute

later.[1]

High resolution

based on length,

providing

excellent purity.

Can be more

complex to set

up than RP-

HPLC. High salt

buffers are

required.

High-purity

applications

where separation

of n-1 sequences

is critical.

Polyacrylamide

Gel

Electrophoresis

(PAGE)

Separation

based on size

and charge

through a

polyacrylamide

gel matrix under

Very high

resolution,

capable of

separating

sequences that

Low throughput,

lower recovery

yields (<50%),

and labor-

intensive.[10]

Purification of

very long

oligonucleotides

or when

extremely high

purity is required
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denaturing

conditions.[1][10]

differ by a single

nucleotide.

for sensitive

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. blog.biosearchtech.com [blog.biosearchtech.com]

2. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides -
Google Patents [patents.google.com]

3. glenresearch.com [glenresearch.com]

4. atdbio.com [atdbio.com]

5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified
Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

6. glenresearch.com [glenresearch.com]

7. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

8. documents.thermofisher.com [documents.thermofisher.com]

9. chemie-brunschwig.ch [chemie-brunschwig.ch]

10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note and Protocol: Cleavage and
Deprotection of Synthesized Oligonucleotides]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1631464#protocol-for-cleavage-and-deprotection-
of-synthesized-oligonucleotides]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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